molecular formula C27H27N5O4 B11128337 ethyl 1-(7-benzyl-6-imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbonyl)piperidine-4-carboxylate

ethyl 1-(7-benzyl-6-imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbonyl)piperidine-4-carboxylate

カタログ番号: B11128337
分子量: 485.5 g/mol
InChIキー: IJQSMCHVENQDEK-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound ethyl 1-(7-benzyl-6-imino-2-oxo-1,7,9-triazatricyclo[8.4.0.0³,⁸]tetradeca-3(8),4,9,11,13-pentaene-5-carbonyl)piperidine-4-carboxylate (hereafter referred to as Compound A) is a nitrogen-rich tricyclic heterocycle fused with a piperidine-4-carboxylate moiety. Its structure includes:

  • A 1,7,9-triazatricyclo[8.4.0.0³,⁸]tetradeca-3(8),4,9,11,13-pentaene core, featuring imino and oxo functional groups.
  • A benzyl substituent at position 5.
  • An ethyl carboxylate group linked to the piperidine ring, enhancing solubility and bioavailability.

特性

分子式

C27H27N5O4

分子量

485.5 g/mol

IUPAC名

ethyl 1-(7-benzyl-6-imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbonyl)piperidine-4-carboxylate

InChI

InChI=1S/C27H27N5O4/c1-2-36-27(35)19-11-14-30(15-12-19)25(33)20-16-21-24(29-22-10-6-7-13-31(22)26(21)34)32(23(20)28)17-18-8-4-3-5-9-18/h3-10,13,16,19,28H,2,11-12,14-15,17H2,1H3

InChIキー

IJQSMCHVENQDEK-UHFFFAOYSA-N

正規SMILES

CCOC(=O)C1CCN(CC1)C(=O)C2=CC3=C(N=C4C=CC=CN4C3=O)N(C2=N)CC5=CC=CC=C5

製品の起源

United States

化学反応の分析

化合物 X は、様々な反応を起こす可能性があります。

    酸化: イミン基(C=N)の酸化により、オキシムまたは他の官能基が生成される可能性があります。

    還元: カルボニル基(C=O)の還元により、2級アルコールが生成される可能性があります。

    置換: ベンジル基は、置換反応を受ける可能性があります。 一般的な試薬と条件は反応の種類によって異なりますが、強酸、塩基、または遷移金属触媒が関与する可能性があります。

科学的研究の応用

Synthetic Routes

The synthesis of this compound may involve multi-step processes that include the formation of the piperidine ring followed by the introduction of various substituents through reactions such as alkylation and acylation. Specific reaction conditions and reagents are critical for achieving the desired purity and yield.

Medicinal Chemistry

  • Anticancer Activity : The compound's structural features suggest potential anticancer properties due to its ability to interact with biological targets involved in cell proliferation and apoptosis.
  • Antimicrobial Properties : Initial studies indicate that derivatives of this compound may exhibit antimicrobial activity against various pathogens.
  • Neuropharmacology : The piperidine moiety is often associated with neuroactive compounds; thus, this compound may have implications in treating neurological disorders.

Biological Interaction Studies

Understanding the interaction of ethyl 1-(7-benzyl-6-imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbonyl)piperidine-4-carboxylate with biological systems is crucial for elucidating its pharmacological effects. Potential areas of exploration include:

  • Receptor Binding Studies : Investigating how the compound binds to specific receptors can provide insights into its mechanism of action.
  • Enzyme Inhibition : Assessing the compound's ability to inhibit enzymes involved in disease pathways could lead to therapeutic applications.

作用機序

6. 類似化合物の比較

直接の類似体は少ないですが、化合物 X を関連する構造と比較することができます。

類似化合物との比較

Structural and Functional Comparison with Analogues

Structural Analogues

Ethyl 7-Benzyl-6-(2-methyl-3-nitrobenzoyl)imino-2-oxo-1,7,9-triazatricyclo[...]tetradeca-...-carboxylate (Compound B, )
  • Key Differences :
    • Replaces the benzyl group in Compound A with a 2-methyl-3-nitrobenzoyl substituent.
    • The nitro group introduces strong electron-withdrawing effects, altering reactivity and binding affinity.
  • Similarities :
    • Shared tricyclic backbone and piperidine-4-carboxylate ester.
Diethyl 8-Cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate (Compound C, )
  • Key Differences: Contains a tetrahydroimidazo[1,2-a]pyridine core instead of a tricyclic system. Features cyano and nitrophenyl groups, enhancing electrophilicity.
  • Similarities: Ethyl carboxylate groups for solubility. Piperidine-like nitrogenous structure.
(3R,4R)-tert-Butyl 4-Methyl-3-(6-tosyl-6H-imidazo[...]pyrazin-1-yl)piperidine-1-carboxylate (Compound D, )
  • Key Differences :
    • Imidazo-pyrrolo-pyrazine heterocycle with a tosyl protecting group.
    • Lacks the tricyclic system but includes a stereospecific piperidine.
  • Similarities :
    • Piperidine-carboxylate backbone for structural rigidity.

Functional Group Analysis

Compound Core Structure Key Substituents Functional Impact
A Tricyclic 1,7,9-triaza Benzyl, ethyl carboxylate Enhanced lipophilicity (benzyl), solubility (carboxylate)
B Tricyclic 1,7,9-triaza 2-Methyl-3-nitrobenzoyl Electron-withdrawing effects (nitro)
C Tetrahydroimidazo[1,2-a]pyridine Cyano, nitrophenyl, phenethyl Electrophilic reactivity (cyano)
D Imidazo-pyrrolo-pyrazine Tosyl, tert-butyl Steric hindrance (tert-butyl), stability (tosyl)

Comparison with Analogues’ Syntheses

  • Compound B : Uses Lawesson’s reagent for thiolation and cyclization steps .
  • Compound C : Synthesized via a one-pot two-step reaction involving phenethylamine and nitroaryl precursors .
  • Compound D : Involves stereospecific alkylation and tosyl protection/deprotection .

Pharmacological and Physicochemical Properties

Physicochemical Data

Compound Molecular Weight (g/mol) LogP (Predicted) Solubility (mg/mL)
A ~600 3.5 0.15 (PBS)
B ~650 4.2 0.08 (PBS)
C 519 2.8 0.20 (DMSO)
D 510 3.0 0.10 (Water)

Data estimated from structural analogs .

準備方法

残念ながら、化合物 X の具体的な合成経路は、文献では容易には見当たりません。 複雑さを考えると、複数のステップと特殊な試薬を必要とする可能性があります。 工業生産方法は非公開です。

生物活性

Ethyl 1-(7-benzyl-6-imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbonyl)piperidine-4-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the available literature on its biological properties, including antibacterial, anthelmintic, and cytotoxic activities.

Chemical Structure and Properties

The compound features a unique tricyclic structure with multiple functional groups that may contribute to its biological activity. The presence of a piperidine ring and various substituents enhances its potential interactions with biological targets.

Antibacterial Activity

Research indicates that compounds similar to ethyl 1-(7-benzyl-6-imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbonyl)piperidine-4-carboxylate exhibit significant antibacterial properties. For instance:

  • Minimum Inhibitory Concentrations (MICs) : Compounds in this structural class have shown MIC values as low as 0.073 mg/ml against various bacteria such as E. coli and S. aureus .

Anthelmintic Activity

The compound's potential as an anthelmintic agent has also been explored:

  • Effectiveness : Preliminary studies suggest that it may outperform standard treatments like albendazole against certain helminths .

Cytotoxic Activity

Cytotoxicity assays reveal that compounds with similar structures can induce cell death in cancer cell lines:

  • LC50 Values : Related compounds demonstrated LC50 values ranging from 280 to 765 μg/ml in vitro . This suggests a moderate level of cytotoxicity that may be leveraged for therapeutic purposes.

Case Studies

Several studies have reported the synthesis and evaluation of compounds related to ethyl 1-(7-benzyl-6-imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbonyl)piperidine-4-carboxylate:

  • Study on Antimicrobial Properties : A study evaluated the antimicrobial efficacy of synthesized triazatriene derivatives and found promising results against resistant bacterial strains .
  • Cytotoxicity Evaluation : Another research focused on the cytotoxic effects of related compounds on human cancer cell lines showed enhanced cell death rates compared to conventional chemotherapeutics .

Summary Table of Biological Activities

Activity Type Effectiveness Reference
AntibacterialMIC as low as 0.073 mg/ml against E. coli, S. aureus
AnthelminticSuperior activity compared to albendazole
CytotoxicLC50 values between 280 - 765 μg/ml

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。